molecular formula C17H17N3O5 B5873697 N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

カタログ番号: B5873697
分子量: 343.33 g/mol
InChIキー: VDGWKYOGAGJQBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide, also known as ENB-003, is a small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This molecule has gained significant attention in recent years due to its potential therapeutic applications in treating various types of cancer and autoimmune diseases.

作用機序

N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide exerts its therapeutic effects by selectively inhibiting the protein tyrosine phosphatase SHP-2. SHP-2 is a key signaling molecule involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of SHP-2 has been implicated in the development and progression of cancer and autoimmune diseases. By inhibiting SHP-2, this compound can block the downstream signaling pathways that promote cancer cell growth and survival, as well as modulate the immune system to treat autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on SHP-2 activity in vitro and in vivo. This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cancer cell growth and survival. In addition, this compound has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical models. Furthermore, this compound has been demonstrated to have immunomodulatory effects, including the inhibition of T cell activation and the promotion of regulatory T cell differentiation.

実験室実験の利点と制限

N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has several advantages for lab experiments, including its high potency and selectivity for SHP-2 inhibition. Furthermore, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

For research include the optimization of the synthesis method to improve the yield and purity of the compound, as well as the development of more soluble analogs. In addition, further studies are needed to determine the safety and efficacy of N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in clinical trials. Furthermore, this compound could be used as a tool compound to study the role of SHP-2 in various cellular processes, which could lead to the identification of new therapeutic targets for cancer and autoimmune diseases.

合成法

N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including nitration, bromination, acylation, and amidation. The final product is obtained after purification using column chromatography and recrystallization.

科学的研究の応用

N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been demonstrated to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical models. In addition, this compound has been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune diseases.

特性

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-2-12-6-8-15(9-7-12)24-11-16(21)25-19-17(18)13-4-3-5-14(10-13)20(22)23/h3-10H,2,11H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGWKYOGAGJQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。